

# The Discovery and Development of Iomeprol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**lomeprol** is a non-ionic, monomeric, tri-iodinated radiographic contrast agent developed by Bracco Imaging.[1] First introduced to the market in 1994, it is widely utilized in various diagnostic imaging procedures, including computed tomography (CT), angiography, and urography, to enhance the visualization of internal body structures.[2] Its development was driven by the need for a contrast agent with improved safety and tolerability compared to older ionic agents, primarily by reducing osmolality and viscosity. This technical guide provides an indepth overview of the discovery, development, and core technical aspects of **lomeprol**, intended for researchers, scientists, and professionals in drug development.

## **Physicochemical Properties**

**lomeprol** is characterized by its low osmolality, low viscosity, and high water solubility, which contribute to its favorable safety profile.[3] Unlike many other contrast agents, **lomeprol** formulations are chemically stable and do not require the addition of chelating agents like edetic acid (EDTA).[3]



| Property                         | Value        | Reference |
|----------------------------------|--------------|-----------|
| Molecular Formula                | C17H22I3N3O8 | [4]       |
| Molecular Weight                 | 777.09 g/mol | [4]       |
| Iodine Content                   | 49%          | [5]       |
| Osmolality (mOsm/kg H2O at 37°C) |              |           |
| Iomeprol 300 mgl/mL              | 521          | [6]       |
| Iomeprol 350 mgl/mL              | 618          | [6]       |
| Iomeprol 400 mgl/mL              | 726          | [6]       |
| Viscosity (mPa⋅s at 37°C)        |              |           |
| Iomeprol 300 mgl/mL              | 4.5          | [6]       |
| Iomeprol 350 mgl/mL              | 7.5          | [6]       |
| lomeprol 400 mgl/mL              | 12.6         | [6]       |

## **Mechanism of Action**

The diagnostic efficacy of **Iomeprol** is based on the radio-opacity of the iodine atoms it contains. Following intravascular administration, **Iomeprol** opacifies the vessels and tissues in its path. The high atomic number of iodine results in the attenuation of X-rays, creating a contrast that allows for the radiographic visualization of anatomical structures.[2] In areas with a compromised blood-brain barrier, **Iomeprol** can diffuse into the extravascular space, highlighting pathological processes.[2]

# Synthesis of Iomeprol

The synthesis of **lomeprol** is an environmentally friendly process.[7] A common synthetic route involves the following key steps:

 Chloroacetylation: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3benzenedicarboxamide is reacted with chloroacetyl chloride in a solvent such as N,N-



dimethylacetamide.

- Methylation: The resulting intermediate undergoes methylation.
- Hydrolysis: The methylated compound is then subjected to hydrolysis.
- Hydroxylation: The final step is a hydroxylation reaction to yield **lomeprol**.

A detailed experimental protocol for a representative synthesis is provided below.

## **Experimental Protocol: Synthesis of Iomeprol**

#### Materials:

- 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
- · Chloroacetyl chloride
- N,N-dimethylacetamide
- Iodomethane
- Sodium hydroxide
- Acetic acid
- Ethanol

#### Procedure:

- Chloroacetylation: Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in N,N-dimethylacetamide at room temperature. Control the temperature below 60°C and add chloroacetyl chloride. Maintain the temperature at 50-60°C and stir for 4 hours. After the reaction is complete, concentrate the mixture to dryness under vacuum below 65°C.[1]
- Methylation: Prepare N,N-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide in N,N-dimethylacetamide and heat to 60°C to dissolve. Add sodium



hydroxide and stir to dissolve. Cool the reactor to 10°C or less and add iodomethane. Stir at 25°C for 14-16 hours.[8]

 Hydrolysis and Purification: After confirming the completion of the methylation reaction, add acetic acid to neutralize the solution. Remove the solvent by concentration under reduced pressure at 60-65°C. Add ethanol to induce crystallization. Filter the wet solid and dry under reduced pressure in an oven at 60°C for 12 hours to obtain lomeprol.[8]



Click to download full resolution via product page

Figure 1: Simplified workflow for the synthesis of **Iomeprol**.

### **Pharmacokinetics**

**Iomeprol** is administered intravenously or intra-arterially.[2] Its pharmacokinetic profile is characterized by a two-compartment model with a rapid distribution phase and a slower elimination phase.[5]



| Parameter              | Value                                                         | Reference |
|------------------------|---------------------------------------------------------------|-----------|
| Protein Binding        | Not significant                                               | [9]       |
| Metabolism             | Not metabolized                                               | [9]       |
| Elimination Half-life  | 1.83 hours (in healthy subjects)                              | [5]       |
| Distribution Half-life | 0.37 hours (in healthy subjects)                              | [5]       |
| Excretion              | ~90% of the dose recovered unchanged in urine within 96 hours | [5]       |
| Volume of Distribution | 0.28 (0.05) L/kg                                              | [2]       |
| Total Body Clearance   | 0.10 (0.01) L/hr/kg                                           | [2]       |

# **Preclinical Development**

Extensive preclinical studies were conducted to evaluate the safety and toxicology of **lomeprol** in various animal models.

# Experimental Protocol: Preclinical Toxicology Studies Study Design:

- Acute Toxicity (LD50): Single-dose administration to determine the median lethal dose.
   Studies were conducted in mice, rats, and dogs via intravenous injection.[4][10]
- Repeated-Dose Toxicity: Daily intravenous administration for 4 weeks in rodents and non-rodents to assess for chronic toxic effects.[4][10]
- Reproductive and Developmental Toxicity: Evaluation of effects on fertility, and pre- and postnatal development in animal models.[4]
- Genotoxicity: Assessment of mutagenic potential.[4]



• Antigenicity: Evaluation of the potential to induce an immune response in mice and guinea pigs.[4]

#### **Animal Models:**

- Mice (e.g., ICR, BALB/c)
- Rats (e.g., Sprague-Dawley)
- Rabbits
- Dogs

#### Parameters Monitored:

- Clinical observations
- Body weight
- Food consumption
- Hematology
- Clinical chemistry
- Urinalysis
- Gross pathology
- Histopathology

| Study Type     | Species | Route       | LD50 (g<br>lodine/kg) | Reference |
|----------------|---------|-------------|-----------------------|-----------|
| Acute Toxicity | Mice    | IV          | 19.3 - 20.5           | [2]       |
| Rats           | IV      | 13.2 - 14.0 | [2]                   |           |
| Dogs           | IV      | > 12.5      | [2]                   | _         |



# **Clinical Development**

The clinical development of **Iomeprol** involved Phase I, II, and III trials to establish its safety, tolerability, and efficacy in humans.

## **Experimental Protocol: Clinical Trials**

#### Phase I Studies:

- Objective: To assess the safety, tolerability, and pharmacokinetics of lomeprol in a small group of healthy volunteers.
- Design: Open-label, single-dose, and dose-escalation studies.
- Endpoints: Monitoring of vital signs, ECG, laboratory parameters (hematology, clinical chemistry, urinalysis), and adverse events. Pharmacokinetic parameters (Cmax, Tmax, halflife) were determined.

#### Phase II/III Studies:

- Objective: To evaluate the efficacy and safety of lomeprol in a larger patient population for various diagnostic imaging procedures.
- Design: Randomized, double-blind, comparative trials against other established contrast agents.
- Patient Population: Patients undergoing procedures such as angiography, CT scans, and urography. Inclusion and exclusion criteria were specific to the imaging procedure and patient's clinical condition.
- Efficacy Endpoints: Image quality (e.g., vessel opacification, lesion enhancement) as assessed by blinded readers.
- Safety Endpoints: Incidence and severity of adverse events, changes in vital signs, and laboratory parameters.

A large clinical study involving 7,799 patients demonstrated that adverse events occurred in 5.6% of patients, with the majority being mild.[11] In another study of 1,918 patients, the



incidence of adverse reactions was 5.3%.[1]

# Cellular Mechanisms of Adverse Reactions Contrast-Induced Acute Kidney Injury (CI-AKI)

The primary mechanism of **lomeprol**-induced nephrotoxicity involves direct tubular cell toxicity and renal vasoconstriction, leading to medullary hypoxia and the generation of reactive oxygen species (ROS).[8][12] This cascade of events can lead to apoptosis of renal tubular epithelial cells.[13]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Assessment of the side-effects of iomeprol PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of iomeprol in healthy volunteers and in patients with renal impairment or end-stage renal disease requiring hemodialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]







- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Iomeprol a Promising New Nonionic Contrast Medium Page 2 [medscape.com]
- 7. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal pathways involved in contrast-induced acute kidney injury PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of iomeprol PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.noblelifesci.com [content.noblelifesci.com]
- 11. Clinical utility and safety profile of iomeprol PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Contrast-induced acute kidney injury: a review of definition, pathogenesis, risk factors, prevention and treatment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Iomeprol: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b026738#discovery-and-development-of-iomeprol-contrast-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com